molecular formula C7H10F3N3 B1526778 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole CAS No. 1249765-50-1

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Cat. No. B1526778
M. Wt: 193.17 g/mol
InChI Key: DHFTXTWMVFUNGP-UHFFFAOYSA-N
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Description

Typically, a description of a chemical compound includes its molecular formula, structure, and other identifiers like CAS number. It may also include the role or use of the compound in various industries or research .


Synthesis Analysis

This involves the methods and procedures used to create the compound. It can include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within a molecule and the bonds between them. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Antifungal Evaluation

Research into triazole derivatives, such as 3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole, has highlighted their potential in antifungal applications. For instance, the synthesis of 1,2,3-triazole derivatives has been explored for their in vitro antifungal activity against various Candida strains. Modifications to the triazole structure have shown promise in enhancing antifungal profiles, suggesting a pathway for developing effective antifungal agents (Lima-Neto et al., 2012).

Cytotoxic Activity Evaluation

Another avenue of research involves the synthesis of triazole derivatives for evaluating their cytotoxic activity against cancer cell lines. An efficient strategy for synthesizing 1-(trifluoromethylsulfonamido)propan-2-yl esters has been developed, with some compounds demonstrating cytotoxic activity. This highlights the potential of triazole derivatives in cancer research, opening doors for the development of new anticancer drugs (Omar Gómez-García et al., 2017).

Antimicrobial Properties

The antimicrobial properties of 1,4-disubstituted 1,2,3-triazoles have also been investigated, showing promising antibacterial, antitubercular, and antifungal activities. This research underscores the versatility of triazole derivatives in combating a range of microbial infections, providing a foundation for further development in antimicrobial therapies (C. Kaushik et al., 2016).

Fluorescent Markers Development

Triazole derivatives have been explored for their potential in developing fluorescent markers. Specifically, compounds synthesized from cardanol and glycerol have demonstrated low acute toxicity in various biological models, suggesting their suitability as fluorescent markers for biodiesel quality monitoring. This innovative application represents a novel use of triazole compounds in environmental science (B. I. Pelizaro et al., 2019).

Fungicidal Applications

Furthermore, novel 2-arylphenyl ether-3-(1H-1,2,4-triazol-1-yl)propan-2-ol derivatives have been synthesized and evaluated for their fungicidal activities. These compounds have exhibited excellent antifungal activities against common pathogens, underscoring the potential of triazole derivatives in agriculture as fungicides (Guan‐Ping Yu et al., 2009).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

properties

IUPAC Name

3-propan-2-yl-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-4(2)6-11-5(12-13-6)3-7(8,9)10/h4H,3H2,1-2H3,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHFTXTWMVFUNGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=N1)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
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3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole
Reactant of Route 6
3-(propan-2-yl)-5-(2,2,2-trifluoroethyl)-1H-1,2,4-triazole

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